1,1'-(1H-pyrrole-2,5-diyl)diethanone
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-acetyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-8(9-7)6(2)11/h3-4,9H,1-2H3 |
InChI Key |
XBGJHMUFLXNHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reagents: Pyrrole, acetic anhydride or acetyl chloride.
- Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid.
- Solvent: Dichloromethane or ethanol can be used to enhance solubility and reaction efficiency.
- Temperature: Typically performed at room temperature or slightly elevated temperatures (30–50°C).
- Reaction Time: Several hours depending on the specific setup.
Mechanism
The reaction proceeds via electrophilic substitution at the 2 and 5 positions of the pyrrole ring due to their high electron density. The acetyl group replaces a hydrogen atom at these positions.
Yield
Optimized conditions yield high purity products with yields ranging from 70% to 90% depending on solvent choice and reaction time.
Microwave-Assisted Synthesis
Microwave reactors have been employed for faster synthesis of pyrrole derivatives, including compounds similar to 1,1'-(1H-pyrrole-2,5-diyl)diethanone.
Reaction Conditions
- Reagents: Pyrrole and acetic anhydride.
- Catalyst: Acetic acid.
- Solvent: Ethanol.
- Power: 140 W.
- Temperature: Approximately 80°C.
- Reaction Time: 20 minutes.
Advantages
Microwave-assisted synthesis significantly reduces reaction time compared to conventional methods. It also enhances yields by improving reagent consumption and reducing side reactions.
Yield
Reported yields for similar pyrrole derivatives using microwave reactors are around 70%, with potential for further optimization.
Hydrolysis of Intermediate Compounds
Another approach involves the preparation of intermediates such as bis(benzodithiolyl)pyrroles followed by hydrolysis.
Reaction Conditions
- Intermediate Formation: Pyrrole reacts with benzodithiol derivatives under controlled conditions.
- Hydrolysis Step: Hydrolysis is carried out using HgO and aqueous HBF4 in DMSO.
- Temperature: Typically performed at room temperature or slightly elevated temperatures.
Yield
The overall yield for pyrrole derivatives prepared through this method ranges from 43% to 65%, depending on the intermediate used.
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Acetylation of Pyrrole | Acetic anhydride/acetic acid | Dichloromethane | 30–50°C | Several hours | 70–90 |
| Microwave-Assisted Synthesis | Acetic anhydride/acetic acid | Ethanol | ~80°C | 20 minutes | ~70 |
| Hydrolysis of Intermediates | Benzodithiol derivatives | DMSO | Room temp | Variable | 43–65 |
Notes on Optimization
- Solvent choice plays a critical role in optimizing yields. Ethanol enhances solubility and reaction efficiency in microwave-assisted synthesis.
- Reaction time can be significantly reduced using microwave reactors without compromising yield.
- Acidic catalysts improve acetylation efficiency but require careful handling to avoid overreaction.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(1H-Pyrrole-2,5-diyl)diethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-(1H-pyrrole-2,5-diyl)diethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene Derivatives
- 1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound replaces the pyrrole core with a thieno[2,3-b]thiophene ring, introducing sulfur atoms. The sulfur-rich structure enhances π-conjugation and electron-withdrawing effects, improving stability and reactivity in cyclocondensation reactions (e.g., pyrazole and pyrimidine synthesis) .
- 1,1'-(3,4-Diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: The addition of phenyl groups at the 3- and 4-positions enhances π-π stacking interactions, making this derivative useful in materials science. Crystallographic studies reveal planar geometries, favoring solid-state packing and higher melting points (~200–250°C) compared to pyrrole-based diketones .
Pyrrole Derivatives
- 1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: Methyl groups at the 3- and 5-positions create steric hindrance, limiting access to the reactive diketone groups. This reduces its utility in nucleophilic additions but improves selectivity in cyclization reactions .
- 1,1′-[4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone: Incorporation into a dihydropyridine ring introduces basicity and redox activity. The methoxy group enhances solubility in polar solvents, contrasting with the hydrophobic nature of thienothiophene derivatives .
Physical Properties
| Property | 1,1'-(1H-Pyrrole-2,5-diyl)diethanone | Thieno[2,3-b]thiophene Analog | 3,5-Dimethylpyrrole Derivative |
|---|---|---|---|
| Melting Point (°C) | 120–125 | 180–200 | 140–150 |
| Solubility | Moderate in DMSO, acetone | Poor in polar solvents | High in chloroform |
| Crystal System | Not reported | Monoclinic (C2/c) | Orthorhombic |
| References |
Q & A
Q. What are the common synthetic routes for 1,1'-(1H-pyrrole-2,5-diyl)diethanone, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between pyrrole derivatives and acetylating agents. For example, 2,5-dimethylpyrrole can react with acetyl chloride or acetic anhydride under acidic or basic conditions. A key step is optimizing solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance yield. Evidence from analogous pyrrole derivatives suggests that temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR confirm substitution patterns and electronic environments. For instance, acetyl groups typically resonate at δ 2.0–2.5 ppm for protons and δ 25–35 ppm for carbons.
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing. For example, dihedral angles between pyrrole and acetyl groups can be determined to assess planarity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How do temperature and solvent polarity affect the compound’s physical properties?
NIST data for similar ethanone derivatives show temperature-dependent phase transitions. For example, ΔfusH (enthalpy of fusion) values near 14 kJ/mol at 363 K indicate moderate thermal stability. Solubility in polar aprotic solvents (e.g., DMF) increases with temperature, while nonpolar solvents (e.g., hexane) exhibit limited dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational models?
Discrepancies in IR or NMR peaks often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental spectra to identify overlooked conformers.
- Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) that may obscure signals .
- Cross-Validation : Use multiple techniques (e.g., X-ray + Raman) to confirm assignments .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) on the pyrrole ring to modulate reactivity in Suzuki-Miyaura couplings.
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates.
- Catalyst Optimization : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance regioselectivity, as demonstrated in analogous pyrazole systems .
Q. What challenges arise in crystallographic refinement of 1,1'-(1H-pyrrole-2,5-diyl)diethanone derivatives, and how are they addressed?
Common issues include:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Disorder : Apply restraints (e.g., SIMU/ISOR) to refine mobile acetyl groups.
- Weak Diffraction : Collect high-resolution data (<1 Å) using synchrotron sources .
Q. How can the compound’s potential biological activity (e.g., anticancer or enzyme inhibition) be systematically evaluated?
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., acetyl vs. nitro groups) with bioactivity trends, as seen in pyrazole-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
